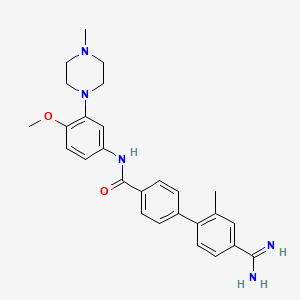![molecular formula C17H13Cl2FN2O3 B2398831 2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide CAS No. 954616-92-3](/img/structure/B2398831.png)
2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields, including medicinal chemistry, due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide typically involves multiple steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To increase the reaction rate.
Optimization of temperature and pressure: To ensure the reactions proceed efficiently.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazolidinone ring.
Reduction: Reduction reactions could potentially modify the benzamide or oxazolidinone moieties.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2,5-dichlorobenzamide: A simpler analog without the oxazolidinone and fluorophenyl groups.
N-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide: Lacking the dichloro substitution on the benzamide ring.
Uniqueness
The unique combination of the dichloro, fluorophenyl, and oxazolidinone moieties in 2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2,5-dichloro-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O3/c18-10-1-6-15(19)14(7-10)16(23)21-8-13-9-22(17(24)25-13)12-4-2-11(20)3-5-12/h1-7,13H,8-9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDNSUKFXXTNFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2398749.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2398750.png)
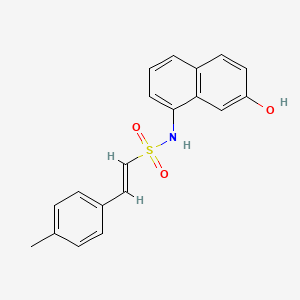

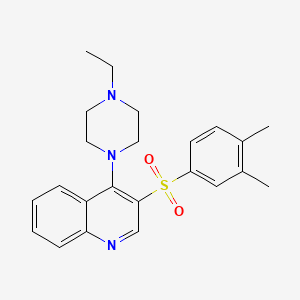
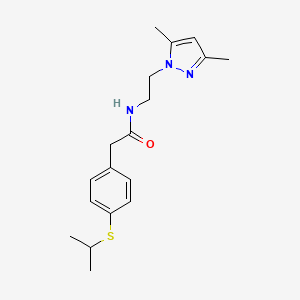
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/new.no-structure.jpg)
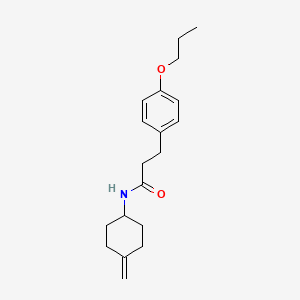
![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)
![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B2398764.png)
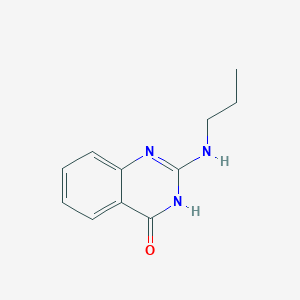
![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)
